molecular formula C14H21NO B1292038 1-Benzyl-3,3-dimethylpiperidin-4-OL CAS No. 324769-02-0

1-Benzyl-3,3-dimethylpiperidin-4-OL

Cat. No.: B1292038
CAS No.: 324769-02-0
M. Wt: 219.32 g/mol
InChI Key: ZOTKRTQMBDUPHD-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-dimethylpiperidin-4-OL is a substituted piperidine derivative characterized by a benzyl group at the 1-position, two methyl groups at the 3-position, and a hydroxyl group at the 4-position. Its structural rigidity, conferred by the piperidine ring and substituents, influences its physicochemical properties, including solubility, stability, and reactivity.

Preparation Methods

Nucleophilic Substitution Reaction

Starting Materials:

Reaction Conditions:

  • The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.
  • The reaction is conducted under controlled conditions, often requiring heating to optimize yield.

Procedure:

  • Dissolve 3,3-dimethylpiperidine in a suitable solvent (e.g., acetone).
  • Add benzyl chloride and a base to the mixture.
  • Heat the solution to promote the reaction for several hours.
  • Upon completion, the product can be purified through recrystallization or chromatography.

Alternative Synthesis via Reduction

Another method involves the reduction of related compounds to yield 1-Benzyl-3,3-dimethylpiperidin-4-OL.

Starting Material:

Reaction Conditions:

  • Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Procedure:

  • Dissolve 1-Benzyl-3,3-dimethylpiperidin-4-one in an appropriate solvent (e.g., THF).
  • Slowly add lithium aluminum hydride while maintaining low temperatures to control the reaction.
  • After completion, quench the reaction with water and extract the product using organic solvents.
  • Purify the crude product through column chromatography.

Continuous Flow Synthesis

In industrial settings, continuous flow reactors are used for the synthesis of this compound to enhance efficiency and yield.

Advantages:

  • Improved reaction control
  • Reduced reaction times
  • Enhanced safety profiles

Procedure:

  • Set up a continuous flow reactor with pre-measured amounts of reactants.
  • Maintain optimal temperatures and pressures as specified for the reaction.
  • Collect the effluent containing the desired product and purify as necessary.

Summary of Preparation Methods

Method Starting Material Key Reagents Yield (%) Notes
Nucleophilic Substitution 3,3-Dimethylpiperidine + Benzyl Chloride Sodium Hydroxide / Potassium Carbonate Variable Simple setup; requires careful temperature control
Reduction 1-Benzyl-3,3-dimethylpiperidin-4-one Lithium Aluminum Hydride High Effective for obtaining alcohol form
Continuous Flow Synthesis 3,3-Dimethylpiperidine + Benzyl Chloride Continuous flow reactor setup Very High Industrial scalability

Once synthesized, this compound can undergo various chemical transformations:

Oxidation

The compound can be oxidized using agents like potassium permanganate or chromium trioxide to yield ketones or carboxylic acids.

Reduction

Further reduction reactions can lead to different alcohols or amines depending on the reducing agent used.

Substitution Reactions

The benzyl group is reactive towards electrophiles, allowing for further derivatization through substitution reactions with alkyl halides or acyl chlorides.

Summary of Chemical Reactions

Reaction Type Reagents Used Expected Products
Oxidation Potassium Permanganate Ketones / Carboxylic Acids
Reduction Lithium Aluminum Hydride Alcohols / Amines
Substitution Alkyl Halides New Derivatives

Chemical Reactions Analysis

1-Benzyl-3,3-dimethylpiperidin-4-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The benzyl group can undergo substitution reactions with electrophiles, leading to the formation of new derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate
1-Benzyl-3,3-dimethylpiperidin-4-OL serves as an important intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its structure allows for modifications that can lead to the development of new therapeutic agents and agricultural chemicals.

Table 1: Key Synthetic Pathways Involving this compound

Reaction TypeProductReference
Nucleophilic SubstitutionPharmaceutical Precursors
Reductive AminationAmine Derivatives
OxidationAlcohol Derivatives

Biological Applications

Neuropharmacological Studies
Research indicates that this compound interacts with neurotransmitter receptors, potentially influencing dopaminergic pathways. This interaction is crucial for understanding its implications in treating neurological disorders such as Parkinson's disease and schizophrenia.

Enzyme Inhibition
The compound has shown promise in inhibiting specific enzymes, which could be beneficial in therapeutic contexts. Studies have demonstrated its potential to modulate enzyme activity linked to various diseases.

Medicinal Applications

Therapeutic Potential
Ongoing research is exploring the therapeutic applications of this compound as a precursor for drug development. Its structural characteristics make it suitable for modifications that enhance efficacy and reduce side effects.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. The results indicated a significant reduction in neuronal death and promotion of survival pathways through antioxidant properties, suggesting its potential as a neuroprotective agent.

Case Study: Anticancer Properties

Research focusing on pancreatic cancer models showed that derivatives similar to this compound inhibited cell proliferation and induced apoptosis. This suggests that structural modifications can yield potent anticancer agents, contributing to cancer therapy development.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals. Its versatility as a building block for complex molecules enhances its value in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-dimethylpiperidin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity or alter receptor signaling pathways, leading to various physiological responses.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-Benzyl-3,3-dimethylpiperidin-4-OL and related compounds, supported by evidence from synthesis methods, safety data, and physicochemical properties:

Compound Name Key Structural Features Synthesis & Applications Physicochemical Properties Toxicity/Hazards
This compound Piperidine ring, 1-benzyl, 3,3-dimethyl, 4-hydroxy Intermediate in bioactive molecule synthesis (e.g., Zopfieamide A analogs) Limited data; expected moderate polarity due to hydroxyl group No specific data; related piperidinones show respiratory and dermal irritation
1-Benzyl-3,3-dimethylpiperidin-4-one Piperidine ring, 1-benzyl, 3,3-dimethyl, 4-ketone Precursor for reduction to alcohols; used in heterocyclic chemistry Higher lipophilicity vs. hydroxyl analog; mp and solubility data not available H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory)
1-Benzyl-3-methylpiperidin-4-ol Piperidine ring, 1-benzyl, 3-methyl, 4-hydroxy Not explicitly stated; likely intermediate for drug-like compounds Similar polarity to dimethyl analog; CAS 91600-19-0 Requires oxygen administration if inhaled; no mouth-to-mouth resuscitation advised
1-Benzyl-3,3-difluoropiperidin-4-one hydrate Piperidine ring, 1-benzyl, 3,3-difluoro, 4-ketone Fluorinated analog; potential for enhanced metabolic stability or receptor binding Fluorine substituents increase electronegativity; hydrate form may improve crystallinity No hazard data available
1-Benzyl-3,5-bis[(E)-3-thienylmethylidene]piperidin-4-one Piperidine ring with thienyl substituents Studied for crystal packing and electronic properties; applications in materials science Extended conjugation due to thienyl groups; solid-state structure resolved No hazard data reported

Key Findings:

Structural Modifications Impact Reactivity: The replacement of the 4-hydroxy group in this compound with a ketone (as in 1-Benzyl-3,3-dimethylpiperidin-4-one) increases lipophilicity and alters reduction pathways, making it a versatile precursor .

Stereochemical Considerations :

  • Stereoisomers such as (3R,4R)- and (3S,4S)-1-Benzyl-3,4-pyrrolidindiol () demonstrate the critical role of stereochemistry in melting points and biological activity, suggesting analogous effects in dimethylpiperidin-4-OL derivatives.

Toxicity Profiles: Piperidinones with methyl/benzyl groups exhibit higher toxicity (e.g., respiratory irritation) compared to hydroxylated analogs, likely due to increased membrane permeability .

Applications in Drug Discovery :

  • The dimethylpiperidine scaffold is recurrent in intermediates for natural product synthesis (e.g., Zopfieamide A), emphasizing its utility in complex molecule assembly .

Biological Activity

1-Benzyl-3,3-dimethylpiperidin-4-OL is a piperidine derivative with the molecular formula C14H21NO. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. The structure features a benzyl group attached to the nitrogen atom of the piperidine ring and two methyl groups at the 3-position, which contribute to its unique chemical properties.

  • Molecular Formula : C14H21NO
  • Molecular Weight : 219.33 g/mol
  • CAS Number : 324769-02-0

Biological Activity

This compound has been studied for its interaction with various biological targets, including neurotransmitter receptors and enzymes. Its mechanism of action may involve modulation of these targets, leading to significant physiological effects.

The compound interacts with specific molecular targets such as:

  • Neurotransmitter Receptors : It may influence the activity of receptors involved in neurotransmission.
  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which could be beneficial in therapeutic contexts.

Antiproliferative Activity

Recent studies have indicated that derivatives of similar piperidine compounds exhibit antiproliferative effects on cancer cell lines. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity and good metabolic stability against MIA PaCa-2 cells, a pancreatic cancer cell line. These compounds were found to disrupt mTORC1 activity and modulate autophagy, suggesting a potential pathway for anticancer activity .

Neuropharmacological Studies

Research has explored the effects of this compound on neuropharmacological activities:

  • Dopaminergic Activity : The compound may interact with dopaminergic pathways, which are crucial in conditions like Parkinson's disease and schizophrenia.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with related compounds:

Compound NameFunctional Group ChangeBiological Implications
1-Benzyl-3,3-dimethylpiperidin-4-oneHydroxyl (OH) to Ketone (C=O)Altered receptor interactions
1-Benzyl-3,3-dimethylpiperidin-4-aminesHydroxyl (OH) to Amine (NH2)Potentially different pharmacodynamics
1-Benzyl-3,3-dimethylpiperidin-4-carboxylic acidHydroxyl (OH) to Carboxylic Acid (COOH)Increased acidity may enhance solubility

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of piperidine derivatives on neuronal cultures exposed to oxidative stress. The results indicated that this compound could significantly reduce neuronal death and promote survival pathways through its antioxidant properties.

Case Study: Anticancer Properties

In another study focusing on pancreatic cancer models, compounds similar to this compound were shown to inhibit cell proliferation and induce apoptosis in cancer cells. This suggests that modifications to the piperidine structure can yield potent anticancer agents.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 1-Benzyl-3,3-dimethylpiperidin-4-OL to ensure laboratory safety?

  • Answer :

  • Handling : Use personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin/eye contact and inhalation of dust/aerosols. Work in a fume hood to minimize exposure .
  • Storage : Keep in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C. Store away from oxidizing agents, heat, and moisture .
  • First Aid : For skin contact, wash with soap and water for ≥15 minutes. For eye exposure, rinse cautiously with water for several minutes and seek medical attention .

Q. How can researchers determine the purity and stability of this compound under various experimental conditions?

  • Answer :

  • Analytical Methods :
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.
  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR spectra with reference data (e.g., δ 2.35–2.75 ppm for piperidinyl protons) .
  • Stability Testing : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor for decomposition via TLC or mass spectrometry .

Q. What synthetic routes are commonly employed for preparing this compound derivatives?

  • Answer :

  • Key Steps :

Mannich Reaction : Condensation of benzylamine with dimethylacetone dicarboxylate to form the piperidine backbone.

Reductive Amination : Introduce substituents using NaBH3_3CN or H2_2/Pd-C .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?

  • Answer :

  • Crystallization : Grow single crystals via slow evaporation in ethanol/dichloromethane (1:1).
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure lattice parameters (e.g., triclinic system, space group P1) .
  • Analysis : Refinement with SHELXL reveals bond angles (e.g., C–N–C = 111.5°) and torsional conformations, confirming stereochemistry .

Q. What methodological approaches address contradictions in reported toxicological data for this compound derivatives?

  • Answer :

  • Comparative Studies : Perform parallel assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., MIA PaCa-2, HEK293) to identify cell-type-specific effects .
  • In Silico Modeling : Use ADMET predictors (e.g., SwissADME) to reconcile discrepancies in metabolic stability or membrane permeability .
  • Literature Review : Cross-reference hazard classifications (e.g., H302 vs. unverified toxicity in older studies) and prioritize recent SDS updates .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound analogs?

  • Answer :

  • Modifications :
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -F) at the benzyl position to enhance mTORC1 inhibition .
  • Ring Expansion : Replace piperidine with azepane to improve autophagy modulation .
  • Biological Assays : Quantify IC50_{50} values in kinase inhibition assays and correlate with LogP (2.5–3.5 optimal for blood-brain barrier penetration) .

Q. Key Notes

  • Safety : Always consult SDS Section 2 for hazard statements and Section 4 for first aid before use .
  • Advanced Applications : Derivatives show promise as autophagy modulators and mTORC1 inhibitors, warranting further mechanistic studies .

Properties

IUPAC Name

1-benzyl-3,3-dimethylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-14(2)11-15(9-8-13(14)16)10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTKRTQMBDUPHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1O)CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626194
Record name 1-Benzyl-3,3-dimethylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324769-02-0
Record name 3,3-Dimethyl-1-(phenylmethyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=324769-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-3,3-dimethylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium borohydride (0.456 g, 12.0 mmole) was added to the stirred solution of 1-benzyl-3,3-dimethylpiperidin-4-one [{prepared according to literature procedure described in U.S. Pat. No. 5,846,980} 5.4 g, 24.0 mmole] in methanol (25 ml) at 0-5° C. over a period of 15 min, and stirring was continued for 30 min. The reaction mixture was concentrated to dryness, triturated with water (25 ml) and extracted with ethyl acetate (2×100 ml). The extract was dried (sodium sulphate) and concentrated to dryness to furnish 1-benzyl-3,3-dimethyl-4-hydroxypiperidine as oil. Yield 5.2 g (96%), C14H2,NO, m/z 220 (M+1), PMR (CDCl3): 0.83 (3H, s, CH3), 1.13 (3H, s, CH3), 1.29 (1H, m, H5), 1.62-1.9 (2H, m, H2 & H5), 2.14 (1H, m, H6), 2.38 (1H, d, H2, j=12 Hz), 2.8 (1H, m, H6), 3.12 (1H, m, H4), 3.46 (2H, s, N—CH2), 7.3 (5H, m, ArH).
Quantity
0.456 g
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reactant
Reaction Step One
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0 (± 1) mol
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25 mL
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Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 0.30 gm (1.3 mMol) 1-benzyl-2,4-dioxo-3,3-dimethylpiperidine in 5 mL tetrahydrofuran was stirred at room temperature as 2 mL (2 mMol) lithium aluminum hydride (2M in tetrahydrofuran) was added dropwise. The reaction mixture was then heated to reflux for 3 hours. The reaction mixture was then allowed to cool to room temperature. After stirring at room temperature for about 16 hours, the reaction mixture was cooled in an ice bath and treated sequentially with 0.5 mL water, 0.5 mL 5N sodium hydroxide, and 0.5 mL water with vigorous stirring. The resulting slurry was diluted with dichloromethane and anhydrous sodium sulfate was added. The slurry was filtered and the filter cake washed with dichloromethane. The combined filtrates were concentrated under reduced pressure and the residue subjected to silica gel chromatography, eluting with dichloromethane containing from 0-10% methanol containing 0.1% ammonium hydroxide. Fractions containing product were combined and concentrated under reduced pressure to provide 0.25 gm (88%) of the desired compound.
Quantity
0.3 g
Type
reactant
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Quantity
2 mL
Type
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Quantity
5 mL
Type
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Reaction Step One
Name
Quantity
0.5 mL
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0.5 mL
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0.5 mL
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Yield
88%

Synthesis routes and methods III

Procedure details

Benzyl-3,3-dimethyl-piperidin-4-one (WO 01/00577 A2) (5.0 g, 23 mmol) was dissolved in MeOH (25 ml), cooled to 0° C. and sodium borohydride (1.0 g, 25 mmol) was added portionwise. The reaction was allowed to reach room temperature and stirred overnight after which time the solvent was removed under vacuum, the residue redissolved in CH2Cl2, washed with water, dried (Na2SO4) and concentrated to afford the title compound (4.9 g, 97%). MS: 220.4 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.